An In-depth Technical Guide to the Natural Occurrence and Sources of (S)-2-Hydroxyvaleric Acid
An In-depth Technical Guide to the Natural Occurrence and Sources of (S)-2-Hydroxyvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and sources of (S)-2-hydroxyvaleric acid, a chiral organic acid of growing interest in metabolic research and as a potential biomarker. The document details its presence in various biological systems, quantitative data, and the biosynthetic pathways from which it originates. Furthermore, it outlines detailed experimental protocols for its extraction, identification, and quantification.
Natural Occurrence of (S)-2-Hydroxyvaleric Acid
(S)-2-Hydroxyvaleric acid, also known as (S)-2-hydroxypentanoic acid, is a naturally occurring metabolite found across different biological kingdoms, including animals, plants, and microorganisms. It is often found alongside its related isomer, 2-hydroxyisovaleric acid, which is a derivative of the branched-chain amino acid valine.
In Humans and Animals
(S)-2-Hydroxyvaleric acid is a normal constituent of human biofluids, primarily detected in urine and plasma. Its endogenous presence is largely attributed to the metabolism of fatty acids and the catabolism of the essential amino acid L-valine[1][2][3][4]. Elevated levels of 2-hydroxyvaleric acid in urine have been associated with certain metabolic disorders, including lactic acidosis, Succinic Acidemia, and Multiple Carboxylase Deficiency, making it a potential biomarker for these conditions[5]. In healthy individuals, the concentration of 2-hydroxyisovaleric acid in urine is typically low[6]. One report provides a reference range of less than 2 mmol/mol of creatinine[6]. Studies in mice have also shown detectable levels of 2-hydroxyvaleric acid in blood plasma[7].
In Microorganisms
Several microbial species are known to produce 2-hydroxyvaleric acid and its isomers as part of their metabolic processes.
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Klebsiella pneumoniae : Engineered strains of this bacterium have been shown to produce significant amounts of 2-hydroxyisovaleric acid from glucose. This production is achieved through the reduction of 2-ketoisovalerate, an intermediate in the valine biosynthesis pathway.
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Saccharomyces cerevisiae : This yeast, widely used in fermentation, produces 2-hydroxyvaleric acid as a byproduct of the Ehrlich pathway, which is involved in the catabolism of amino acids like valine[6][8].
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Streptomyces spp. : Various species of this bacterial genus, known for their production of a wide array of secondary metabolites, have been reported to produce 2-hydroxyisovaleric acid[9]. Some species possess α-keto ester reductases capable of converting α-keto acids to their corresponding 2-hydroxy acids.
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Lactococcus lactis : This bacterium is also a known natural producer of 2-hydroxyisovaleric acid, albeit at very low levels.
In Plants
(S)-2-Hydroxyvaleric acid has been identified in a number of plant species.
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Solanum lycopersicum (Tomato) : This widely consumed fruit contains a variety of organic acids, and 2-hydroxyvaleric acid has been reported as one of its constituents[10][11]. The concentration and composition of organic acids in tomatoes can vary depending on the cultivar and stage of ripeness[2][12].
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Aloe vera : The leaves of this succulent plant are a rich source of various organic compounds, and 2-hydroxyvaleric acid has been identified among them[13][14].
Quantitative Data on (S)-2-Hydroxyvaleric Acid Occurrence
The concentration of (S)-2-hydroxyvaleric acid in natural sources can vary significantly. The following tables summarize the available quantitative data.
| Source | Matrix | Concentration | Method of Analysis | Reference |
| Human | ||||
| Healthy Individuals | Urine | < 2 mmol/mol creatinine | Not specified | [6] |
| Animal | ||||
| Mice (control diet) | Plasma | Relative abundance reported | Metabolome analysis | [7] |
| Mice (fed Citrus tumida peel) | Plasma | Reduced levels compared to control | Metabolome analysis | [7] |
Biosynthesis and Metabolic Pathways
(S)-2-Hydroxyvaleric acid is primarily formed as a downstream metabolite of the L-valine degradation pathway. The key precursor is 2-ketoisovalerate.
Valine Catabolism in Humans and Animals
The catabolism of the branched-chain amino acid valine begins with its transamination to 2-ketoisovalerate, a reaction catalyzed by branched-chain aminotransferase (BCAT)[2][15]. 2-Ketoisovalerate can then be oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase complex[4]. Alternatively, 2-ketoisovalerate can be reduced to 2-hydroxyisovaleric acid.
Caption: Simplified pathway of L-valine catabolism leading to 2-hydroxyisovaleric acid.
Biosynthesis in Saccharomyces cerevisiae (Ehrlich Pathway)
In yeast, the catabolism of valine can proceed via the Ehrlich pathway. Valine is converted to 2-ketoisovalerate, which is then decarboxylated to isobutyraldehyde. The aldehyde can be oxidized to isobutyric acid or reduced to isobutanol. 2-Hydroxyisovaleric acid can be formed as a side product from 2-ketoisovalerate[6]. The enzymes involved in the reduction of 2-keto acids in yeast include various aldo-keto reductases[8][16].
Caption: The Ehrlich pathway for valine catabolism in Saccharomyces cerevisiae.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of (S)-2-hydroxyvaleric acid from various natural sources.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Hydroxyvaleric Acid in Human Urine
This protocol is adapted from general methods for organic acid analysis in urine.
4.1.1. Sample Preparation and Extraction
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Thaw frozen urine samples at room temperature.
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To 200 µL of urine in a glass vial, add an internal standard (e.g., a stable isotope-labeled 2-hydroxyvaleric acid or a structurally similar organic acid not present in urine).
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Add 40 µL of 75 g/L methoxyamine hydrochloride in pyridine to protect keto groups.
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Incubate the mixture at 60°C for 30 minutes.
-
Acidify the sample to pH < 2 by adding a few drops of 5M HCl.
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Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 rpm for 3 minutes.
-
Transfer the upper organic layer to a new glass vial.
-
Repeat the extraction with another 600 µL of ethyl acetate and combine the organic layers.
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Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 35°C.
4.1.2. Derivatization
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To the dried extract, add 40 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
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Incubate at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before analysis.
4.1.3. GC-MS Conditions
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Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
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Injection: 1 µL, splitless mode.
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Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 200°C at 3°C/min, then ramp to 320°C at 20°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Caption: Workflow for GC-MS analysis of 2-hydroxyvaleric acid in urine.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis of (S)-2-Hydroxyvaleric Acid in Microbial Culture
This protocol is a general guide for the analysis of organic acids from fermentation broth.
4.2.1. Sample Preparation and Extraction
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Harvest 2 mL of the microbial culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Collect the supernatant (culture broth) for analysis of extracellular metabolites.
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To 500 µL of the supernatant, add an appropriate internal standard.
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For protein precipitation, add 1 mL of a cold 2:1 (v/v) mixture of dichloromethane and acetonitrile.
-
Vortex vigorously for 1 minute and centrifuge at high speed to pellet the precipitate.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
4.2.2. LC-MS/MS Conditions
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Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.
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Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for (S)-2-hydroxyvaleric acid and the internal standard.
Caption: Workflow for LC-MS/MS analysis of 2-hydroxyvaleric acid in microbial culture.
Chiral Separation of 2-Hydroxyvaleric Acid Enantiomers by GC-MS
This protocol is based on the derivatization of the enantiomers into diastereomers.
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Follow the sample preparation and extraction steps as described in Protocol 4.1.1.
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Derivatization:
-
Esterify the carboxylic acid group by adding a chiral alcohol, such as (S)-(+)-2-butanol, in the presence of an acid catalyst and heat.
-
After esterification, derivatize the hydroxyl group by adding a suitable reagent, for example, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form the TMS ether.
-
-
GC-MS Analysis:
-
Use a standard non-chiral column (e.g., DB-5MS). The diastereomers will have different retention times, allowing for their separation and quantification.
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Conclusion
(S)-2-Hydroxyvaleric acid is a naturally occurring metabolite with a widespread distribution in biological systems. Its origins are closely linked to amino acid and fatty acid metabolism, and its levels can be indicative of certain metabolic states. The analytical protocols outlined in this guide provide a robust framework for the accurate identification and quantification of this compound, which is essential for advancing research into its physiological roles and its potential applications in diagnostics and drug development. Further studies are warranted to establish a more comprehensive quantitative profile of (S)-2-hydroxyvaleric acid in a wider range of natural sources.
References
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- 2. Quantification of sugars and organic acids in tomato fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imtakt.com [imtakt.com]
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- 6. researchgate.net [researchgate.net]
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- 8. Pathways of leucine and valine catabolism in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation, Purification and Evaluation of Antibacterial Agents from Aloe vera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sugar and Organic Acid Content Is Dependent on Tomato (Solanum Lycoperiscum L.) Peel Color | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Engineering of Tomato Fruit Organic Acid Content Guided by Biochemical Analysis of an Introgression Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compositional Features and Bioactive Properties of Aloe vera Leaf (Fillet, Mucilage, and Rind) and Flower [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites | International Current Pharmaceutical Journal [banglajol.info]
- 16. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo [mdpi.com]
